molecular formula C10H9F3O2 B2371587 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid CAS No. 1824523-75-2

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid

Cat. No. B2371587
CAS RN: 1824523-75-2
M. Wt: 218.175
InChI Key: LUPZGOUSFVXQNQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is a chemical compound with the CAS Number: 1824523-75-2 . It has a molecular weight of 218.18 . It is a powder in physical form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has been described . Another synthesis method involves the reactions of fluoridation, hydrolysis, and acidification .


Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is 1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) . The crystal structure of a related compound, Mosher’s salt, has been determined using X-ray crystallography .

Scientific Research Applications

Chiral Derivatizing Agent

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid, also known as Mosher's Acid, can be used as a chiral derivatizing agent. This application is significant in crystallography and spectroscopy for resolving carboxylic acids. The crystallographic study of Mosher's Acid highlights its utility in forming homochiral dimers via hydrogen bonding, which is essential in determining the stereochemistry of chiral centers in molecular structures (Savich & Tanski, 2020).

Synthesis of Derivatives

The compound is useful in the synthesis of various enantiopure derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This synthesis is crucial for developing new molecules, particularly in the field of organic chemistry and drug discovery (Li, Shang, Cheng, & Zhao, 2013).

Cross-Coupling in Organic Synthesis

The acid plays a role in the cross-coupling of C–H bonds with organoborons, specifically in the meta-C–H arylation and methylation of 3-phenylpropanoic acid. This cross-coupling is facilitated by a U-shaped template, indicating its potential in complex organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

Enzymatic Hydrolysis and Enantiomer Preparation

It is also relevant in enzymatic studies. For example, certain microorganisms can hydrolyze its derivatives enantioselectively. This discovery is particularly interesting for preparing specific enantiomers of the compound, which is crucial in the pharmaceutical industry for producing chiral drugs (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2014).

Thermostable and Cobalt-Dependent Amidase

A thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been identified for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's specific activity and extreme thermostability indicate its potential for large-scale biocatalytic processes (Wu, Zheng, Tang, & Zheng, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPZGOUSFVXQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid

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